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Executive Summary

Luvadaxistat (formerly TAK-831/NBI-1065844) is an investigational, potent, and selective
inhibitor of the enzyme D-amino acid oxidase (DAAO).[1][2] Its development was predicated on
the N-methyl-D-aspartate receptor (NMDAR) hypofunction hypothesis of schizophrenia, which
posits that reduced NMDAR signaling contributes to the cognitive and negative symptoms of
the disorder.[3][4] By inhibiting DAAO, the primary enzyme responsible for the degradation of
D-serine, Luvadaxistat aims to increase the synaptic concentration of this endogenous
NMDAR co-agonist.[5][6] Enhanced D-serine levels are expected to potentiate NMDAR activity,
thereby ameliorating deficits in synaptic plasticity, learning, and memory.[7] This guide provides
a comprehensive overview of Luvadaxistat's mechanism of action, a summary of key
preclinical and clinical data, detailed experimental protocols, and a discussion of its
development for cognitive impairment associated with schizophrenia (CIAS).

Core Mechanism of Action: Modulating the NMDA
Receptor Co-agonist Site

The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel crucial for
synaptic plasticity, a fundamental process for learning and memory.[7][8] For the NMDAR
channel to open, two distinct events must occur simultaneously: the binding of the primary
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agonist, glutamate, to the GIuN2 subunit, and the binding of a co-agonist, either glycine or D-
serine, to the glycine modulatory site on the GIuN1 subunit.[5][9]

In the central nervous system, D-serine is a potent and endogenous co-agonist at this site.[4]
Its synaptic levels are tightly regulated by the flavoenzyme D-amino acid oxidase (DAAO),
which catalyzes the oxidative deamination and subsequent degradation of D-serine.[4][7]
Evidence suggests that D-serine levels may be diminished in individuals with schizophrenia,
contributing to NMDAR hypofunction.[5]

Luvadaxistat is a selective DAAO inhibitor.[2] By binding to and inhibiting DAAO,
Luvadaxistat reduces the degradation of D-serine, leading to an increase in its bioavailability
in the brain and cerebrospinal fluid (CSF).[10][11] This elevation in the endogenous co-agonist
concentration is hypothesized to enhance NMDAR activation in the presence of glutamate,
thereby restoring physiological signaling and potentially improving cognitive function.[3]
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Caption: NMDA Receptor Signaling and Luvadaxistat's Mechanism.

Quantitative Data Presentation
Preclinical Data Summary

Preclinical studies in rodents demonstrated that Luvadaxistat effectively increases D-serine
levels in the brain, plasma, and CSF.[10] These studies also established a dose-dependent
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occupancy of the DAAO enzyme and revealed a complex, inverted U-shaped dose-response
curve for cognitive enhancement.[2][3]

. DoselConcentr
Parameter Species/Model ) Result Reference
ation
DAAO Inhibition Human DAAO o
3.6 ng/mL Potent Inhibition [12]
(ICs0) Enzyme
DAAO
Mouse Dose-dependent
Occupancy 0.93 mg/kg [10]
(Cerebellum) Blockade
(EDs0)
D-Serine Maximal effect at
Rat (Cerebellum) 10 mg/kg [11]
Increase 10h post-dose
) Significant
D-Serine Rat (Plasma, _
10 mg/kg increase at 6h [11]
Increase CSF)
post-dose
Cognitive Rodent (NOR 0.003-0.1 o
Efficacious [3]
Enhancement Task) mg/kg
- No Efficacy
Cognitive Rodent (NOR
0.3 -1 mg/kg (Inverted U- [3]
Enhancement Task)
shape)
LTP Rodent 0.001-0.01
] Increased LTP [2]
Enhancement (Subchronic) mg/kg
Decreased LTP
LTP Rodent
_ 0.1 - 10 mg/kg (Inverted U- [2]
Enhancement (Subchronic)

shape)

ICso0: Half maximal inhibitory concentration; EDso: Half maximal effective dose; NOR: Novel
Object Recognition; LTP: Long-Term Potentiation.

Clinical Data Summary
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Luvadaxistat has been evaluated in several clinical trials, most notably the Phase 2
INTERACT and ERUDITE studies in adults with schizophrenia. The results have been mixed,
with an initial signal of cognitive improvement in the INTERACT study that was not replicated in
the subsequent ERUDITE trial.[13][14][15]

Table 2.2.1: Luvadaxistat Pharmacodynamics in Patients with Schizophrenia

Change from P-value vs.
Parameter Dose ] Reference
Baseline Placebo
Plasma D-Serine 16.5% to 32.4%
50 mg _ <0.05 [16]
Levels increase
Plasma D-Serine 11.3% to 36.4%
500 mg ] <0.05 [16]
Levels increase
CSF D-Serine ) Approx. 150% N
600 mg (daily) ) Not specified [12]
Levels increase

Table 2.2.2: Efficacy in Phase 2 Schizophrenia Trials (12 Weeks)
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. Luvadaxista Luvadaxista Luvadaxista
Study Endpoint Reference
t 50 mg t 125 mg t 500 mg
PANSS _— I I
No significant ~ No significant ~ No significant
INTERACT NSFS _ _ _ [13]
_ improvement  improvement  improvement
(Primary)
BACS
_ Improvement N N
INTERACT Composite Not specified Not specified [13]
(p=0.031)
(Secondary)
SCoRS
Interviewer Improvement N .
INTERACT Not specified Not specified [13]
Total (p=0.011)
(Secondary)
Cognitive Failed to
ERUDITE Improvement  meet N/A N/A [14][15]
(Primary) endpoint

PANSS NSFS: Positive and Negative Syndrome Scale-Negative Symptom Factor Score;
BACS: Brief Assessment of Cognition in Schizophrenia; SCoRS: Schizophrenia Cognition
Rating Scale. P-values for INTERACT secondary endpoints are nominal and one-sided.[13]

Experimental Protocols
Preclinical: D-Serine Quantification by LC-MS/MS

A common method to assess the pharmacodynamic effect of Luvadaxistat in preclinical
models involves measuring D-serine concentrations in biological matrices.

o Sample Collection: Rodents are administered Luvadaxistat or vehicle at specified doses. At
various time points post-administration, animals are sacrificed, and brain tissue (e.g.,
cerebellum), plasma, and CSF are collected.[11]

o Sample Preparation: Samples are homogenized (for tissue) and deproteinized, typically
using a protein precipitation agent like acetonitrile.
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» Derivatization: To enable chiral separation, amino acids in the sample are derivatized using a
chiral reagent (e.g., Marfey's reagent).

e LC-MS/MS Analysis: The derivatized samples are injected into a Liquid Chromatography-
Mass Spectrometry (LC-MS/MS) system.

o Chromatography: A chiral column is used to separate D-serine from L-serine.

o Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple
Reaction Monitoring (MRM) mode to specifically detect and quantify the parent-to-product
ion transition for derivatized D-serine.

» Quantification: D-serine concentrations are determined by comparing the peak area of the
analyte to a standard curve generated using known concentrations of D-serine.

Clinical: The INTERACT Phase 2 Study Protocol

The INTERACT study (NCT03382639) was a key trial evaluating Luvadaxistat in patients with
schizophrenia.[13]

o Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-group study
conducted at multiple centers.[17]

o Participants: The study enrolled 256 adult patients diagnosed with schizophrenia who had
persistent negative symptoms.[13]

e Procedure:

o Screening & Run-in: Patients underwent a screening period followed by a 14-day, single-
blind placebo run-in period to establish baseline symptoms and ensure compliance.[13]

o Randomization: Eligible patients were randomized to one of four arms: placebo or
Luvadaxistat (50 mg, 125 mg, or 500 mg) administered orally once daily for 12 weeks as
an adjunctive treatment to their ongoing antipsychotic medication.[13]

o Assessments: Efficacy and safety were assessed at baseline and at specified intervals
throughout the 12-week treatment period.
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¢ QOutcome Measures:

o Primary Endpoint: Change from baseline at Week 12 in the Positive and Negative
Syndrome Scale-Negative Symptom Factor Score (PANSS NSFS).[13]

o Secondary Endpoints: Included the change from baseline in the Brief Assessment of
Cognition in Schizophrenia (BACS) composite score and the Schizophrenia Cognition
Rating Scale (SCoRS) score.[13]

« Statistical Analysis: Comparisons between each Luvadaxistat dose group and the placebo
group were made using appropriate statistical models, such as a mixed model for repeated

measures.

Patient Screening
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Caption: Workflow of the Phase 2 INTERACT Clinical Trial.

Discussion and Future Outlook

The development of Luvadaxistat represents a targeted, mechanism-based approach to
treating cognitive impairment in schizophrenia by modulating the NMDAR co-agonist site.
Preclinical data strongly supported the mechanism of action, demonstrating robust increases in
the target biomarker, D-serine, and pro-cognitive effects in animal models.[10][11]

The clinical findings, however, have been complex. The Phase 2 INTERACT study provided an
encouraging, albeit nominal, signal of efficacy on cognitive and functional measures at the 50
mg dose, despite failing to meet its primary endpoint for negative symptoms.[13][18] This
finding was particularly notable as it was the first time a single study had shown statistical
significance on both a cognitive performance measure (BACS) and a functional co-primary
measure (SCoRS).[14]

Crucially, the subsequent Phase 2 ERUDITE study failed to replicate these positive cognitive
findings.[14][15] The company cited large variability in cognitive measures and a potential
imbalance in baseline characteristics as confounding factors.[14] Following these results,
further development of Luvadaxistat for CIAS was halted.[15]

The discrepancy between the preclinical data, the initial clinical signal, and the ultimate trial
failure highlights several key challenges in CNS drug development. The inverted U-shaped
dose-response curve observed preclinically suggests a narrow therapeutic window, where
excessive NMDAR stimulation may be as detrimental as insufficient stimulation.[2][3] It is
possible that the optimal dose was not maintained in the broader patient population of the
ERUDITE study. Furthermore, the inherent heterogeneity of schizophrenia and the challenges
of reliably measuring cognitive changes in this population remain significant hurdles.[19][20]

While the journey of Luvadaxistat has been discontinued, the learnings are invaluable. They
underscore the validity of the DAAO inhibition mechanism for increasing central D-serine levels
and provide critical insights into the complexities of translating preclinical findings into clinical
efficacy for cognitive disorders.
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Caption: Logical Flow from Mechanism to Clinical Outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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